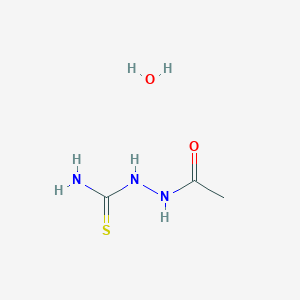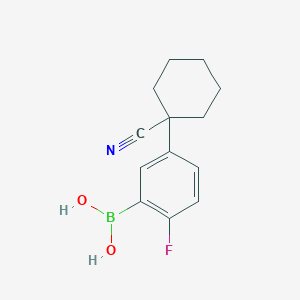
5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanocyclohexylacetic acid is a chemical compound used as an intermediate in the production of various pharmaceuticals . It’s also known as 1-Cyanocyclohexaneacetic acid .
Synthesis Analysis
1-Cyanocyclohexylacetic acid can be produced from a (1-cyanocyclohexyl)-malonic acid dialkyl ester through a process of decarbalkoxylation, transesterification with a benzyl alcohol, and final hydrogenation .Molecular Structure Analysis
The molecular formula of 1-Cyanocyclohexylacetic acid is C9H13NO2 . The structure includes a cyclohexyl ring with a cyanide (CN) group and an acetic acid group attached .Chemical Reactions Analysis
Cyanoacetohydrazides, which are similar to 1-Cyanocyclohexylacetic acid, have been used as precursors in reactions leading to the construction of heterocycles . They can act as both N- and C-nucleophiles, reacting with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .Physical and Chemical Properties Analysis
1-Cyanocyclohexylacetic acid is a white solid with a molecular weight of 167.21 g/mol . It has a shelf life of limited duration and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
1. Sensor Development for Sugar Recognition in Water
Boronic acid fluorophores, like 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid, have been used to create sensors for sugar recognition in water. These sensors utilize the boronate ester formation with sugars like fructose, leading to fluorescence emission responses under neutral conditions. This application is significant in analytical chemistry for detecting sugars in various environments (Tong et al., 2001).
2. Synthesis of Diarylethenes via Suzuki-Miyaura Coupling
The compound has been applied in the Suzuki-Miyaura coupling reaction, a pivotal method in organic chemistry for creating diarylethenes. This process involves the reaction of arylboronic acids with other components to synthesize molecules with diverse functional groups, crucial in materials science and pharmaceuticals (Hiroto et al., 2011).
3. Structural Studies of Organoboron Compounds
This compound has been a subject in the structural studies of organoboron compounds. These studies focus on understanding the molecular structure and bonding characteristics of boron-containing compounds, which are vital for developing new materials and chemical reactions (Kliegel et al., 1996).
4. Photocatalysis and Photoredox Reactions
The compound has been used in the field of photocatalysis and photoredox reactions. This involves using light to activate a chemical reaction, a critical process in environmental remediation and the synthesis of complex organic molecules (Xu et al., 2021).
5. Aggregation-Induced Emission Property Studies
Research has been conducted on isophorone derivatives, which include compounds similar to this compound, to understand their aggregation-induced emission properties. This is crucial in the development of new fluorescent materials for sensing, imaging, and optoelectronics (Zheng et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(1-cyanocyclohexyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c15-12-5-4-10(8-11(12)14(17)18)13(9-16)6-2-1-3-7-13/h4-5,8,17-18H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWUCOLZQGZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2(CCCCC2)C#N)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
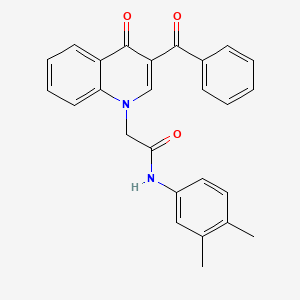

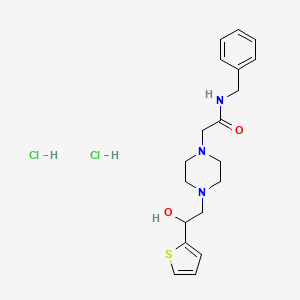

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)
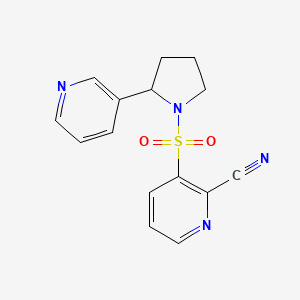
![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)
![methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate](/img/structure/B2647295.png)

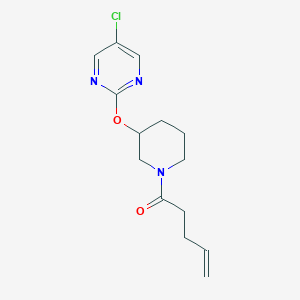
![N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2647299.png)
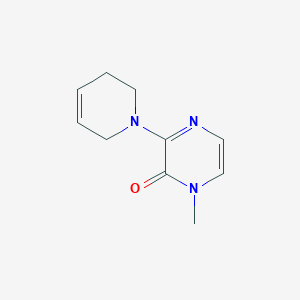
![2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B2647303.png)
